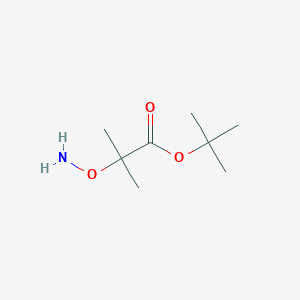

Tert-butyl 2-(aminooxy)-2-methylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . Another method involved the use of dual-modified SBA-15 materials with Al ions inserting in the framework and −SO3H groups grafting on the pore wall .Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

- Cryptophycin Synthesis: An efficient protocol utilizing tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, closely related to Tert-butyl 2-(aminooxy)-2-methylpropanoate, for the synthesis of cryptophycin-24 (arenastatin A), a potent anticancer agent, was reported. This compound was crucial in setting two stereogenic centers crucial for cryptophycin's bioactivity (Eggen et al., 2000).

Polymer Science

- Amino Acid-Based Polyacetylenes: The synthesis and polymerization of novel amino acid-derived acetylene monomers, highlighting the versatile applications of tert-butyl 2-(aminooxy)-2-methylpropanoate-related compounds in the development of polymers with potential applications in materials science, were explored. These monomers were used to form polymers with distinct physical properties, suggesting the broad utility of such compounds in designing new polymeric materials (Gao et al., 2003).

Molecular Biology

- NMR Tagging: O-tert-Butyltyrosine (Tby), an unnatural amino acid similar in structural modification to Tert-butyl 2-(aminooxy)-2-methylpropanoate, was demonstrated to serve as an excellent NMR tag for high-molecular-weight systems. This study showcases the utility of tert-butyl groups in biochemistry and structural biology for enhancing NMR signal detection, facilitating the study of complex biological molecules (Chen et al., 2015).

Catalysis

- Rhodium-Catalyzed Asymmetric Hydrogenation: Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups were synthesized for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These ligands, showcasing the influence of tert-butyl groups on catalytic activity and enantioselectivity, underline the compound's relevance in catalytic processes (Imamoto et al., 2012).

Safety and Hazards

Wirkmechanismus

Target of Action

Tert-butyl 2-(aminooxy)-2-methylpropanoate is a complex organic compoundSimilar compounds, such as tert-butanol, have been found to interact with enzymes like ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and calmodulin . These enzymes play crucial roles in various biological processes, including protein synthesis and cellular signaling .

Mode of Action

It’s known that similar compounds can facilitate chemical transformations . For instance, the tert-butyl group can catalyze the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers . This suggests that Tert-butyl 2-(aminooxy)-2-methylpropanoate might interact with its targets in a similar manner, possibly altering their function or activity.

Biochemical Pathways

The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways . It’s plausible that Tert-butyl 2-(aminooxy)-2-methylpropanoate could influence similar pathways, potentially affecting the synthesis or degradation of certain biomolecules.

Eigenschaften

IUPAC Name |

tert-butyl 2-aminooxy-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-7(2,3)11-6(10)8(4,5)12-9/h9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQHXEMBNAVCSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)ON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2928338.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2928343.png)

![4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2928347.png)

![1-[2-(2,3-Dichloroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2928348.png)

![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2928351.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2928356.png)

![2-(m-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2928360.png)